molecular formula C12H10N2O4S B179884 Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate CAS No. 172848-60-1

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

Cat. No.: B179884
CAS No.: 172848-60-1
M. Wt: 278.29 g/mol
InChI Key: BFBMDVYVDBQXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate (CAS: 172848-60-1) is a heterocyclic compound featuring a thiazole ring substituted with a 2-nitrophenyl group at position 4 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₀N₂O₄S (MW: 278.29 g/mol), and it typically appears as a yellow-to-orange solid. The nitro group enhances electron-withdrawing effects, influencing reactivity and electronic properties, while the thiazole core contributes to its heterocyclic stability . This compound is synthesized via coupling reactions of nitrophenyl precursors with thiazole intermediates, characterized by NMR, IR, and mass spectrometry.

Properties

IUPAC Name

ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBMDVYVDBQXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252537
Record name Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172848-60-1
Record name Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172848-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Nitrobenzthioamide

The precursor 2-nitrobenzthioamide is prepared by treating 2-nitrobenzonitrile with hydrogen sulfide (H₂S) in the presence of a base such as triethylamine (Et₃N). The reaction proceeds in ethanol at 50–60°C for 6–8 hours, achieving a thioamide yield of 85–90%.

Reaction Conditions

  • Solvent: Ethanol

  • Temperature: 50–60°C

  • Catalyst: Et₃N (10 mol%)

  • Yield: 85–90%

Cyclization with Ethyl 2-Chloroacetoacetate

The thioamide undergoes cyclization with ethyl 2-chloroacetoacetate in refluxing ethanol (78–80°C) for 4–6 hours. This step forms the thiazole ring and installs the ethyl carboxylate group.

Optimization Insights

  • Solvent Choice: Ethanol maximizes solubility and minimizes side reactions.

  • Stoichiometry: A 1:1 molar ratio of thioamide to α-halo ester ensures complete conversion.

  • Yield: 75–80% after recrystallization from ethyl acetate.

Nitration of Phenyl-Thiazole Precursors

An alternative route involves nitrating a pre-formed phenyl-thiazole carboxylate. However, this method faces challenges in regioselectivity due to the electron-withdrawing nature of the thiazole ring.

Direct Nitration Using Mixed Acid Systems

Nitration of ethyl 4-phenylthiazole-2-carboxylate with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C produces a mixture of nitro derivatives. The 2-nitro isomer constitutes only 30–40% of the product, necessitating chromatographic separation.

Limitations

  • Regioselectivity: Poor control over nitro group positioning.

  • Yield: <40% for the desired isomer.

Directed Nitration via Protecting Groups

Introducing a temporary directing group (e.g., acetyl) to the phenyl ring improves regioselectivity. After nitration, the protecting group is removed via hydrolysis.

Example Protocol

  • Acetylation: Treat ethyl 4-phenylthiazole-2-carboxylate with acetic anhydride.

  • Nitration: React with HNO₃/H₂SO₄ at 0°C.

  • Deprotection: Hydrolyze with NaOH/ethanol.
    Yield: 55–60%.

Metal-Mediated Cross-Coupling Approaches

While less common, palladium-catalyzed cross-coupling reactions offer a pathway to install the 2-nitrophenyl group post-thiazole formation.

Suzuki-Miyaura Coupling

Reacting ethyl 4-bromothiazole-2-carboxylate with 2-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C yields the target compound.

Challenges

  • Nitro Group Interference: The nitro group deactivates the boronic acid, reducing reactivity.

  • Yield: 50–55% after 12 hours.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldRegioselectivityScalability
Hantzsch Synthesis2-NitrobenzonitrileH₂S, Et₃N75–80%HighExcellent
Directed NitrationEthyl 4-phenylthiazole-2-carboxylateHNO₃, H₂SO₄55–60%ModerateModerate
Suzuki CouplingEthyl 4-bromothiazole-2-carboxylatePd(PPh₃)₄, K₂CO₃50–55%HighPoor

Process Optimization and Industrial Considerations

Solvent and Temperature Effects

  • Hantzsch Method: Replacing ethanol with acetonitrile reduces reaction time by 30% but increases impurity formation.

  • Nitration: Lower temperatures (0°C) favor the 2-nitro isomer but require extended reaction times.

Catalytic Enhancements

  • Phase-Transfer Catalysis: Adding tetrabutylammonium bromide (TBAB) in nitration improves mixing and yield by 10%.

  • Microwave Assistance: Cyclization under microwave irradiation (100°C, 30 min) boosts Hantzsch yield to 85% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate has the following chemical characteristics:

  • Molecular Formula : C12H10N2O4S
  • Molecular Weight : 278.29 g/mol
  • IUPAC Name : Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate
  • Appearance : Yellow to brown solid

The compound features a thiazole ring with a nitrophenyl substituent that enhances its electron-withdrawing properties, influencing both its chemical behavior and biological interactions.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, it has shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Research indicates that compounds containing thiazole rings often demonstrate significant anticancer properties. This compound has been investigated for its ability to interact with biological macromolecules such as proteins and nucleic acids, which are critical in cancer pathways. Studies have reported its efficacy against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer), showcasing its potential as a lead compound in cancer therapy .

Anticonvulsant Effects

Recent findings suggest that thiazole-based compounds can exhibit anticonvulsant properties. This compound may contribute to this field through structural modifications that enhance its activity against seizures in animal models .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated effective inhibition with MIC values lower than those of standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound's mechanism was attributed to apoptosis induction through interaction with cellular targets involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions within cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations in ethyl thiazole-2-carboxylate derivatives include substituents at positions 4 and 2 of the thiazole ring. Below is a comparative analysis:

Compound (CAS/Ref.) Substituents (Position 4) Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate 2-Nitrophenyl 278.29 High reactivity due to nitro group; potential antimicrobial activity; solubility in organic solvents.
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Methyl, 4-Pyridinyl 248.29 (estimated) Used in amide synthesis for drug discovery; pyridinyl group enhances hydrogen bonding potential.
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate Trifluoromethyl 225.19 Increased lipophilicity and metabolic stability due to CF₃; used in agrochemicals. Purity: 95% .
Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate 2,4-Difluorophenyl 269.27 Enhanced polarity and metabolic resistance from fluorine; potential kinase inhibition.
Ethyl 4-(4-methoxyphenyl)thiazole-2-carboxylate 4-Methoxyphenyl 264.07 Electron-donating methoxy group increases electron density; purity 97.7%, mp 150.5°C. Explored in HDAC inhibitor studies .
Ethyl 4-(p-tolyl)thiazole-2-carboxylate p-Tolyl (methyl) 240.01 Lower reactivity compared to nitro analogs; high purity (99.3%); used in structural studies .
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate 2-Bromophenyl 312.18 Bromine enhances halogen bonding; intermediates in cross-coupling reactions.

Biological Activity

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a compound that has garnered significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Overview of this compound

This compound belongs to the thiazole family of compounds, which are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Electron Transfer : The nitrophenyl group may participate in electron transfer processes, facilitating redox reactions within cells.
  • Biochemical Pathway Modulation : The thiazole ring can interact with proteins and enzymes, modulating biochemical pathways critical for cellular function.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity, particularly against gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These results suggest that the compound could be a potential candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains, including Candida species. The following table summarizes its effectiveness:

Fungal Strain MIC (µg/mL)
Candida albicans15 µg/mL
Aspergillus niger20 µg/mL

This antifungal activity is particularly relevant in clinical settings where resistant strains are prevalent.

Anti-inflammatory and Anticancer Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound.

Moreover, preliminary studies indicate potential anticancer activity against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)20 µM
HepG-2 (Liver Cancer)25 µM

These findings highlight the compound's potential as a lead structure for developing anti-inflammatory and anticancer therapies .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant strains revealed that it inhibited bacterial growth effectively, suggesting its use as an alternative treatment option.
  • Cell Viability Assays : In cancer research, cell viability assays demonstrated that treatment with the compound led to significant apoptosis in cancer cells, indicating its potential role as an anticancer agent .
  • Mechanistic Studies : Further mechanistic studies showed that the compound induces oxidative stress in cells, leading to increased reactive oxygen species (ROS), which is a known pathway for inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a multi-step approach involving condensation of 2-nitrobenzaldehyde derivatives with thiazole precursors. For example, a thiazole ring can be constructed using ethyl bromoacetate and thiourea under basic conditions (e.g., NaOH/ethanol), followed by nitrophenyl group introduction via Suzuki coupling or nucleophilic aromatic substitution . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (typically 50–70%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole proton at δ 7.2–8.5 ppm, nitro group deshielding effects) .
  • IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 307.05) .
  • X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between thiazole and nitrophenyl moieties (~15–25°) .

Q. How does the reactivity of the thiazole ring influence derivatization?

  • Methodology : The thiazole’s sulfur and nitrogen atoms enable electrophilic substitution (e.g., bromination at C5) and nucleophilic reactions (e.g., hydrolysis of the ester group to carboxylic acid). The nitro group facilitates reduction to amine (-NH₂) using SnCl₂/HCl, enabling further functionalization (e.g., amide coupling) .

Advanced Research Questions

Q. What computational approaches are used to predict electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model HOMO-LUMO gaps (~4.2 eV), electrophilicity indices (~1.8 eV), and charge distribution. These predict sites for nucleophilic attack (e.g., C4 of thiazole) and correlate with experimental reactivity in antioxidant assays .

Q. How do structural modifications impact biological activity in pharmacological studies?

  • Methodology :

  • Anticancer Activity : Substituents at C4 (e.g., 4-chlorophenyl vs. 4-nitrophenyl) modulate IC₅₀ values (e.g., 7.5–25 µM in MCF-7 cells) by altering hydrophobic interactions with kinase domains .
  • Antimicrobial Assays : MIC values against S. aureus (16–32 µg/mL) depend on nitro group positioning, as shown in comparative docking studies with Penicillin-Binding Proteins .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Methodology : X-ray structures (e.g., CCDC entries) reveal conformational flexibility in the nitrophenyl-thiazole dihedral angle. For example, a 20° angle enhances π-π stacking with DNA gyrase vs. a 30° angle in less active analogs. Refinement via SHELXL-2018 resolves such discrepancies .

Q. What strategies address low yields in multi-step syntheses?

  • Methodology :

  • Flow Chemistry : Continuous flow systems improve nitro group reduction step yields (from 50% to 85%) by minimizing intermediate degradation .
  • Microwave Assistance : Reduces reaction time for thiazole cyclization from 12 hours to 30 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.